molecular formula C7H5BrN2S B093756 4-(Bromomethyl)-2,1,3-benzothiadiazole CAS No. 16405-99-5

4-(Bromomethyl)-2,1,3-benzothiadiazole

Cat. No. B093756
CAS RN: 16405-99-5
M. Wt: 229.1 g/mol
InChI Key: QKHNCECWIKLSSV-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-2,1,3-benzothiadiazole is a brominated derivative of benzothiadiazole, a heterocyclic compound that has gained interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the bromomethyl group in the molecule makes it a versatile intermediate for further chemical modifications, as it can undergo nucleophilic substitution reactions to introduce various functional groups .

Synthesis Analysis

The synthesis of brominated 2,1,3-benzothiadiazoles, including 4-(Bromomethyl)-2,1,3-benzothiadiazole, typically involves the bromination of methyl-substituted benzothiadiazoles using N-bromosuccinimide or hydrobromic acid under controlled conditions to achieve selective substitution at the desired positions 10. The process can be optimized to obtain high yields of the brominated product, which can then be used as a precursor for further chemical transformations 10.

Molecular Structure Analysis

The molecular structure of 4-(Bromomethyl)-2,1,3-benzothiadiazole and related compounds is characterized using various spectroscopic techniques, including high-resolution mass spectrometry, 1H-NMR, 13C-NMR, IR, and UV spectroscopy. These methods provide detailed information about the electronic and geometric structure of the molecule, which is essential for understanding its reactivity and properties .

Chemical Reactions Analysis

4-(Bromomethyl)-2,1,3-benzothiadiazole can participate in a variety of chemical reactions due to the presence of the reactive bromomethyl group. It can undergo nucleophilic substitution reactions with different nucleophiles, leading to the formation of alkoxy-, thio-, and amino-substituted derivatives. These reactions expand the utility of the compound in synthesizing a wide range of chemical entities with potential biological and photophysical applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(Bromomethyl)-2,1,3-benzothiadiazole are influenced by its molecular structure. The compound exhibits specific spectroscopic characteristics that can be used to confirm its purity and identity. The introduction of substituents through chemical reactions can significantly alter its properties, such as solubility, melting point, and photophysical behavior. These changes are crucial for the compound's applications in the development of new materials, such as luminescent materials with improved optical properties and thermostability .

Scientific Research Applications

  • Luminescent Materials : Compounds based on 2,1,3-benzothiadiazole, including derivatives of 4-(Bromomethyl)-2,1,3-benzothiadiazole, have been synthesized and characterized for their efficient luminescent properties. These materials exhibit better optical properties and thermostability, making them suitable for applications in luminescent technologies (Tao et al., 2011).

  • Photophysical Properties : Research on 2,1,3-benzothiadiazole derivatives has shown that these compounds have high fluorescent quantum yields and exhibit different photophysical behaviors depending on their structure. This makes them candidates for testing in organic light-emitting diodes (OLEDs) (Neto et al., 2005).

  • Coordination Chemistry and Crystal Engineering : Functionalized 2,1,3-benzothiadiazoles have applications in metal coordination chemistry and crystal engineering of organic solids. They form complexes with metals like Zn and exhibit novel types of coordination, opening new prospects in crystal engineering (Bashirov et al., 2014).

  • Organic Electronics : Derivatives of 2,1,3-benzothiadiazole are used in organic electronics due to their small band gap and photovoltaic applications. They are important components in devices like solar cells and OLEDs (Wang et al., 2010).

  • Fluorescence Tuning : The fluorescence properties of 2,1,3-benzothiadiazoles can be effectively modulated by palladium-catalyzed C–H bond arylations. This allows for a fine-tuning of the emission colors across the visible spectrum, enhancing their utility in various luminescent applications (Idris et al., 2018).

  • Organic Single Crystal Properties : Single crystals of 4,7-dibromo-2,1,3-benzothiadiazole, a related compound, have shown elastic bending flexibility and crystalline-state fluorescence. This reveals new aspects of its potential use in high-performance optoelectronics (Hayashi et al., 2017).

Safety And Hazards

“4-(Bromomethyl)benzonitrile” is considered hazardous. It can cause severe skin burns and eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled2. It’s advised to handle it with protective gloves/clothing/eye protection/face protection and use only outdoors or in a well-ventilated area2. However, the specific safety and hazards for “4-(Bromomethyl)-2,1,3-benzothiadiazole” are not available in the search results.


Future Directions

The future directions for “4-(Bromomethyl)-2,1,3-benzothiadiazole” are not clearly outlined in the available resources. However, research into similar compounds continues, and new synthesis methods and applications may be discovered in the future.


Please note that the information provided is based on the available resources and may not be fully accurate or complete for “4-(Bromomethyl)-2,1,3-benzothiadiazole”. Further research and consultation with a chemistry professional are recommended for more accurate and detailed information.


properties

IUPAC Name

4-(bromomethyl)-2,1,3-benzothiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2S/c8-4-5-2-1-3-6-7(5)10-11-9-6/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKHNCECWIKLSSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50379955
Record name 4-(bromomethyl)-2,1,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Bromomethyl)-2,1,3-benzothiadiazole

CAS RN

16405-99-5
Record name 4-(Bromomethyl)-2,1,3-benzothiadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16405-99-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(bromomethyl)-2,1,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-methyl-2,1,3-benzothiadiazole (6.0 g, 40 mmol) and N-bromosuccinimide (7.12 g, 40 mmol) in carbon tetrachloride (80 mL) was refluxed under irradiation with a sunlamp for 8 hours. After cooling with ice-water bath, the succinimide was filtered off and the filtrate was washed with saturated Na2S2O3, brine, dried over Na2SO4. After removal of solvent pure 4-bromomethyl-2,1,3-benzothiadiazole (8.8 g, 96%) was obtained as a light-yellow crystalline powder. Rf=0.45 (hexane/ethyl acetate=4:1); 1H NMR (200 MHz, CDCl3) δ5.00 (s, 2H), 7.57 (m, 2H), 7.98 (d, J1=8.5 Hz, J2=1.2 Hz, 1H); HRMS: Calcd. for C7H5BrN2S 227.9357, found 227.9395.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
7.12 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
C7H5BrN2S
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
R Jonas, H Prücher, H Wurziger - European journal of medicinal chemistry, 1993 - Elsevier
The synthesis of some new heterocyclic benzimidazolo-pyridazinones starting from 2,1,3-benzothiadiazole-4-carboxaldehyde 2 is described. Biological evaluation of all new …
Number of citations: 22 www.sciencedirect.com
T Miyazaki, M Shibahara, J Fujishige… - The Journal of …, 2014 - ACS Publications
Three types of the donor(D)–donor′(D′)–acceptor(A) triads 1–6 with different D–A combinations, carbazole (Cz, D)-[n.n]PCP(D′)-1,8-naphthalimide (NI, A) (1-3), 10H-phenothiazine (…
Number of citations: 29 pubs.acs.org

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